

An In-Depth Technical Guide to the Triazoline Adduct of Pre-Calcitriol

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Compound of Interest

Compound Name: *Impurity C of Calcitriol*

Cat. No.: B602414

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Introduction

The triazoline adduct of pre-calcitriol is a significant chemical entity in the field of vitamin D research and pharmaceutical development. Formed through a Diels-Alder reaction between pre-calcitriol, a thermally labile precursor to calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), this adduct serves a dual purpose. Primarily, it acts as a crucial intermediate in the chemical synthesis of calcitriol and its analogues, protecting the sensitive conjugated diene system of the pre-vitamin D core. Secondly, it is utilized as a derivatizing agent to enhance the analytical detection and quantification of vitamin D metabolites in various biological matrices through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of its synthesis, characterization, and relevance.

Chemical Properties and Structure

The triazoline adduct of pre-calcitriol, systematically named (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][1][2]triazolo[1,2-a]cinnoline-1,3(2H)-dione, is also commonly referred to as Calcitriol EP Impurity C.[2] Its formation involves the [4+2] cycloaddition of the s-cis diene of pre-calcitriol with the dienophile PTAD.

Table 1: Chemical and Physical Properties of the Pre-Calcitriol PTAD Adduct

Property	Value	Reference
CAS Number	86307-44-0	[2]
Molecular Formula	C ₃₅ H ₄₉ N ₃ O ₅	[2]
Molecular Weight	591.8 g/mol	[2] [3]
Appearance	White to Off-White Solid	[3]
Density (predicted)	1.27±0.1 g/cm ³	[3]
Solubility	Soluble in DMSO	[1]

Synthesis and Experimental Protocols

The synthesis of the pre-calcitriol PTAD adduct is achieved through a Diels-Alder reaction. While specific preparative scale protocols are not extensively detailed in publicly accessible literature, the following procedures are based on established methods for the derivatization and protection of vitamin D compounds.

Experimental Protocol 1: Analytical Scale Derivatization for LC-MS/MS Analysis

This protocol is adapted from methodologies aimed at enhancing the detection of vitamin D metabolites.

Materials:

- Pre-calcitriol standard solution
- 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (0.25 mg/mL in acetonitrile)[\[4\]](#)
- Acetonitrile (LC-MS grade)
- Vortex mixer
- Centrifuge

Procedure:

- Evaporate a known amount of pre-calcitriol solution to dryness under a stream of nitrogen.
- Add 100 μ L of the PTAD solution in acetonitrile to the dried residue.
- Vortex the mixture for 1 minute to ensure complete dissolution and mixing.
- Allow the reaction to proceed at room temperature for 1 hour.^[4] For complete reaction, the mixture can be stored overnight at 4°C.
- The resulting solution containing the pre-calcitriol PTAD adduct can be directly analyzed by LC-MS/MS.

Experimental Protocol 2: Preparative Scale Synthesis (Proposed)

This proposed protocol is for the synthesis of the adduct for use as an intermediate or for detailed characterization.

Materials:

- Pre-calcitriol
- 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Argon or Nitrogen atmosphere
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (HPLC grade)

Procedure:

- Dissolve pre-calcitriol (1 equivalent) in anhydrous DCM under an inert atmosphere.
- Cool the solution to 0°C.

- Add a solution of PTAD (1.1 equivalents) in anhydrous DCM dropwise to the pre-calcitriol solution.
- Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Combine the fractions containing the desired product and evaporate the solvent to yield the pre-calcitriol PTAD adduct as a solid.

Characterization Data

Mass Spectrometry

The pre-calcitriol PTAD adduct is well-suited for analysis by mass spectrometry, particularly with electrospray ionization (ESI). The derivatization with PTAD significantly enhances the ionization efficiency of the vitamin D molecule.

Table 2: Mass Spectrometry Data for Pre-Calcitriol PTAD Adduct

Ion	Expected m/z
$[M+H]^+$	592.37
$[M+Na]^+$	614.35

Note: The exact fragmentation pattern would need to be determined experimentally but is expected to involve characteristic losses from the side chain and cleavage of the triazoline ring.

NMR Spectroscopy

Detailed ^1H and ^{13}C NMR data for the pre-calcitriol PTAD adduct are not readily available in the public domain. However, based on the structure and data for similar vitamin D compounds, the

following characteristic signals would be expected.

Expected ^1H NMR Spectral Features:

- Aromatic protons: Signals corresponding to the phenyl group of the PTAD moiety, typically in the range of 7.0-7.5 ppm.
- Olefinic protons: Signals for the vinyl protons of the pre-calcitriol core, with characteristic shifts and coupling constants.
- Hydroxyl protons: Broad signals for the hydroxyl groups on the A-ring and the side chain.
- Methyl protons: Singlets for the methyl groups of the pre-calcitriol structure.
- Aliphatic protons: A complex series of multiplets for the methylene and methine protons of the steroid backbone and side chain.

Expected ^{13}C NMR Spectral Features:

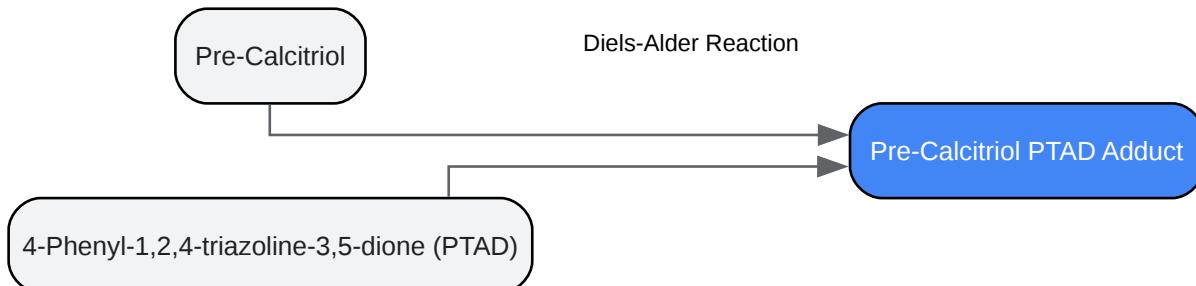
- Carbonyl carbons: Resonances for the two carbonyl groups in the triazoline ring.
- Aromatic carbons: Signals for the carbons of the phenyl group.
- Olefinic carbons: Resonances for the sp^2 hybridized carbons of the pre-calcitriol core.
- Carbons bearing hydroxyl groups: Signals for C1, C3, and C25.
- Aliphatic carbons: Resonances for the remaining sp^3 hybridized carbons of the steroid skeleton and side chain.

Biological Relevance and Signaling Pathways

Currently, there is no scientific evidence to suggest that the triazoline adduct of pre-calcitriol has any direct biological activity or is involved in any cellular signaling pathways. Its significance is primarily as a chemical intermediate in the synthesis of the biologically active hormone calcitriol and its analogs, or as a derivatization product for analytical purposes.^{[1][3]} The biological effects attributed to vitamin D are mediated by calcitriol, which binds to the vitamin D receptor (VDR) and modulates gene expression.^{[5][6]} The PTAD adduct is

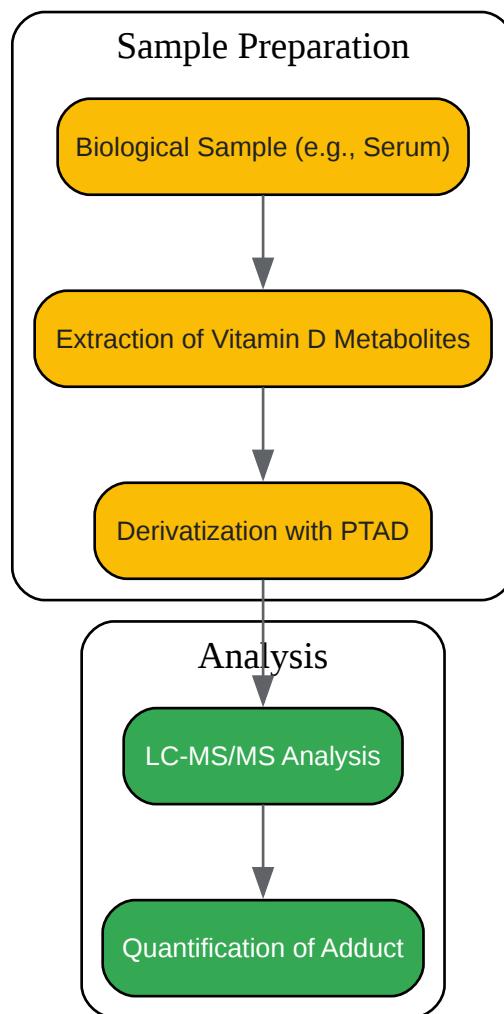
considered an impurity in final pharmaceutical preparations of calcitriol and its levels are carefully controlled.

Visualizations

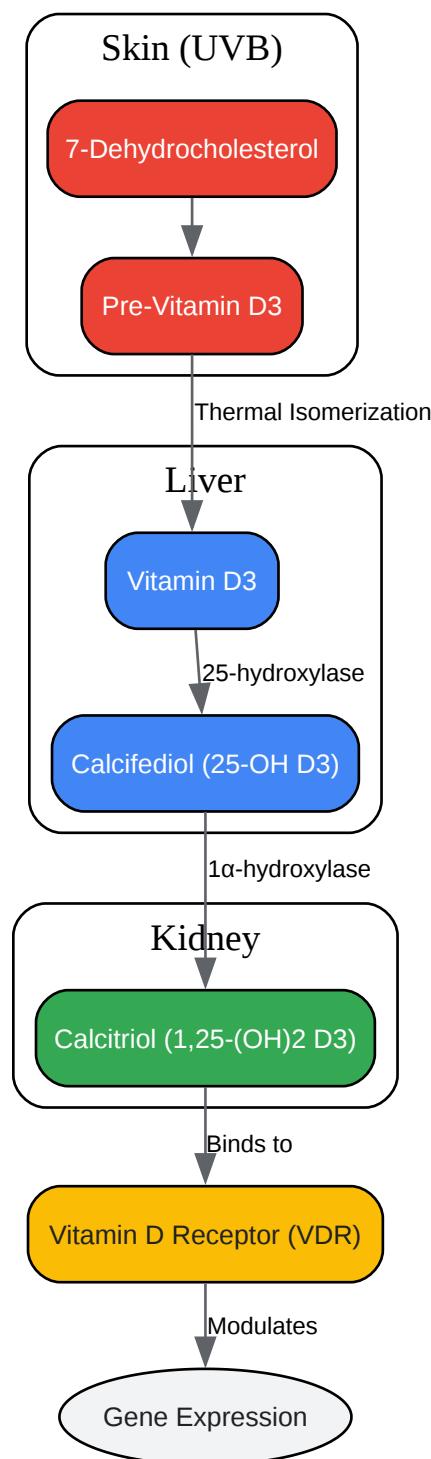


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Caption: Synthesis of the Pre-Calcitriol PTAD Adduct.

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Caption: Analytical workflow for Vitamin D metabolites.



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Caption: Simplified Vitamin D metabolic pathway.

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